

Substance P (1-9) and its Metabolites: A Comparative Analysis of Potency

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Compound of Interest

Compound Name: Substance P (1-9)

Cat. No.: B549627

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of Substance P (SP) fragment (1-9) and other SP metabolites. The information is supported by experimental data to assist researchers in understanding the structure-activity relationships of these peptides and their potential therapeutic implications.

Substance P, an eleven-amino-acid neuropeptide, is a key mediator in pain transmission, inflammation, and various physiological processes.^[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).^[1] ^[2] However, recent studies have highlighted the activity of SP and its metabolites on other receptors, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells.^{[3][4]} The metabolism of SP in vivo leads to the generation of various N- and C-terminal fragments, each with distinct biological activities. This guide focuses on comparing the potency of the N-terminal fragment SP(1-9) with other metabolites.

Potency at NK1 Receptor vs. MRGPRX2

The primary distinction in the activity of SP metabolites lies in their differential engagement of the NK1R and MRGPRX2. The C-terminal region of Substance P is crucial for its high-affinity binding and activation of the NK1R. Consequently, C-terminally truncated metabolites such as SP(1-9) and SP(1-7) exhibit a significant loss of activity at this receptor. In contrast, the N-terminal domain of SP is a key determinant for MRGPRX2 activation.

Data Summary

The following tables summarize the quantitative data on the potency of Substance P and its key metabolites in various functional assays.

Table 1: Potency at the MRGPRX2 Receptor in LAD2 Human Mast Cells

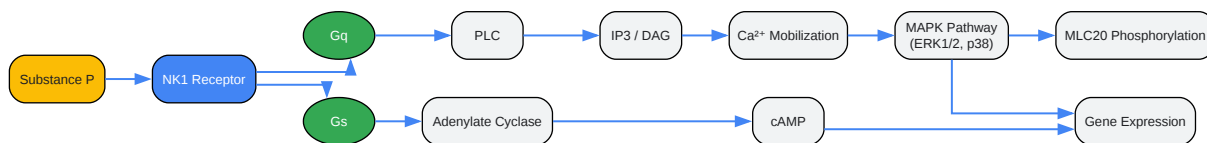
| Compound | Calcium Mobilization (EC50, μ M) | Degranulation (EC50, μ M) | CCL2 Release (EC50, μ M) |
|--------------|--------------------------------------|-------------------------------------|------------------------------|
| Substance P | 1.8 | 5.9 | 1.8 |
| SP(1-9)-COOH | ~18 (10-fold lower potency than SP) | ~59 (10-fold lower potency than SP) | 12 |
| SP(1-7)-COOH | No significant activity | No significant activity | Minimal activity |

Table 2: Potency at the NK1 Receptor

| Compound | Calcium Mobilization (-log EC50, M) | cAMP Accumulation (-log EC50, M) |
|---|---|--|
| Substance P | 8.5 \pm 0.3 | 7.8 \pm 0.1 |
| SP(1-9)-COOH | Essentially no activity | Not reported |
| SP(1-7)-COOH | Essentially no activity | Not reported |
| SP N-terminal metabolites (up to 5 amino acids removed) | Retain activity to increase intracellular calcium | Lose activity to increase cAMP |
| SP C-terminal metabolites | Loss of both calcium and cAMP activity | Loss of both calcium and cAMP activity |

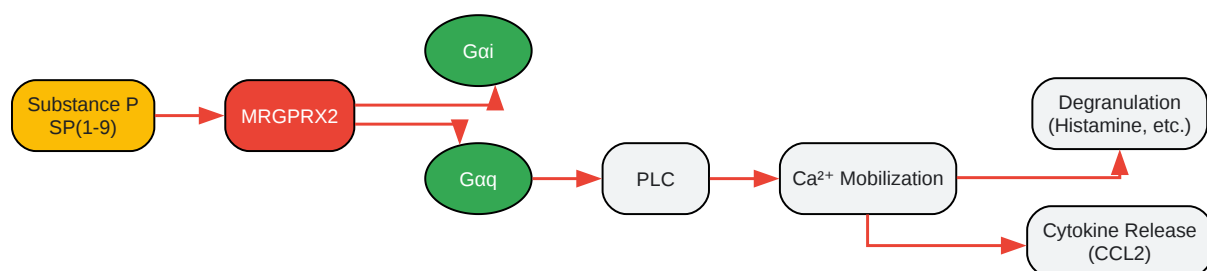
Signaling Pathways

The differential receptor activation by Substance P and its metabolites leads to distinct downstream signaling cascades.



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Figure 1: Substance P / NK1R Signaling Pathway.



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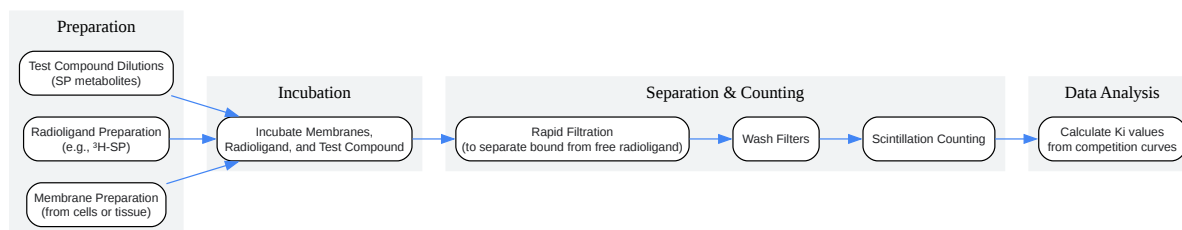
Figure 2: Substance P Metabolites / MRGPRX2 Signaling Pathway.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented in this guide.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a ligand for a receptor.



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Figure 3: General Workflow for a Radioligand Binding Assay.

Methodology:

- **Membrane Preparation:** Membranes expressing the receptor of interest (e.g., NK1R or MRGPRX2) are prepared from cultured cells or tissues.
- **Incubation:** A fixed concentration of a radiolabeled ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., SP metabolites).
- **Separation:** The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
- **Quantification:** The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- **Data Analysis:** The data are used to generate competition binding curves, from which the inhibition constant (K_i) for the test compound can be calculated.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to stimulate the release of intracellular calcium, a common downstream event of GPCR activation.

Methodology:

- **Cell Loading:** Cells expressing the receptor of interest (e.g., LAD2 cells for MRGPRX2) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-8 AM.
- **Stimulation:** The loaded cells are stimulated with various concentrations of the test compound (e.g., SP or its metabolites).
- **Detection:** Changes in intracellular calcium concentration are measured by detecting changes in the fluorescence intensity of the dye using a fluorometric imaging plate reader or a similar instrument.
- **Data Analysis:** The data are used to generate dose-response curves, from which the EC50 value (the concentration of the compound that produces 50% of the maximal response) can be determined.

Mast Cell Degranulation Assay (β -Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β -hexosaminidase.

Methodology:

- **Cell Stimulation:** Mast cells (e.g., LAD2 cells) are stimulated with various concentrations of the test compound.
- **Supernatant Collection:** After incubation, the cell supernatant is collected.
- **Enzyme Assay:** The amount of β -hexosaminidase in the supernatant is quantified by a colorimetric assay using a specific substrate.
- **Data Analysis:** The amount of β -hexosaminidase released is expressed as a percentage of the total cellular content, and dose-response curves are generated to determine the EC50

value.

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